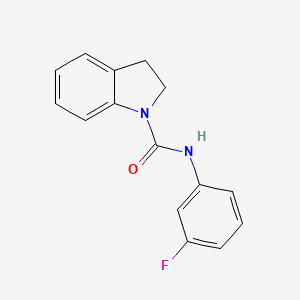

N-(3-fluorophenyl)-1-indolinecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-fluorophenyl)-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O/c16-12-5-3-6-13(10-12)17-15(19)18-9-8-11-4-1-2-7-14(11)18/h1-7,10H,8-9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLYOEWKRZCOPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Functionalization of the Indoline Scaffold:

The indoline (B122111) nucleus is amenable to electrophilic aromatic substitution reactions, typically at the 5- or 7-position of the benzene ring, directed by the electron-donating nature of the nitrogen atom. However, the directing effect of the carboxamide group must also be considered.

Nitration followed by Reduction: Nitration of the indoline ring, followed by reduction of the nitro group, can introduce a primary amine. This amine can then be used for direct conjugation or further modified.

Friedel-Crafts Acylation: Introduction of a keto group via Friedel-Crafts acylation can provide a handle for hydrazone or oxime ligation. The acyl group could also be a precursor to a carboxylic acid.

Halogenation and Cross-Coupling: Halogenation of the indoline ring provides a versatile intermediate for introducing a variety of functional groups through palladium-catalyzed cross-coupling reactions. For instance, Sonogashira coupling can introduce an alkyne, while Suzuki coupling can be used to install a boronic acid-containing linker.

Functionalization of the N Phenyl Ring:

The 3-fluorophenyl ring is less activated towards electrophilic substitution than the indoline (B122111) ring. However, functionalization can still be achieved, particularly at positions ortho or para to the activating amino group of a precursor aniline.

Use of Functionalized Anilines: A more common and regioselective approach is to start with a 3-fluoroaniline derivative that already contains the desired functional handle (or a precursor) at a different position. For example, using an amino- or carboxyl-substituted 3-fluoroaniline in the initial synthesis would directly incorporate these functionalities.

Introduction of Bioorthogonal Groups: To introduce an azide or alkyne, a common strategy is to use a 3-fluoroaniline derivative bearing a precursor group, such as an amino or hydroxyl group, which can then be converted to the desired bioorthogonal handle. For example, an amino group can be converted to an azide via a diazo transfer reaction.

Modification of the Carboxamide Linker:

Elucidation of Essential Structural Determinants for Biological Target Interaction

To understand the interaction of this compound with its biological target, researchers would systematically modify its three main components: the indoline ring, the carboxamide linker, and the 3-fluorophenyl group.

The Indoline Scaffold: Modifications would include substitutions on the aromatic part of the indoline ring (positions 4, 5, 6, and 7) to probe for electronic and steric effects. The pyrrolidine part of the scaffold could also be altered, for example, by introducing substituents or changing the ring size to a piperidine (to form an indane) or a smaller ring.

The Carboxamide Linker: The amide bond is a critical feature, likely involved in hydrogen bonding with the target protein. Analogs with reversed amides, esters, or sulfonamides would be synthesized to assess the importance of the hydrogen bond donor and acceptor capabilities of this group.

The N-phenyl Ring: The substitution pattern on the phenyl ring is crucial. The position and nature of the fluorine atom on the phenyl ring would be explored. Analogs with the fluorine at the 2- or 4-position, or with other substituents like chlorine, methyl, or methoxy groups, would be synthesized to map the binding pocket.

A hypothetical SAR exploration might reveal the following trends for a series of indolinecarboxamide analogs:

| Analog Modification | Observed Activity Change | Inferred Structural Requirement |

| Removal of 3-fluoro substituent | Significant loss of potency | Potential role in binding pocket interactions (e.g., halogen bond) or improved pharmacokinetic properties. |

| Substitution at indoline-5 position | Activity varies with substituent | Indicates a region where bulk or specific electronic properties are tolerated or beneficial. |

| Replacement of amide with ester | Reduced or abolished activity | Highlights the importance of the amide's hydrogen bonding capacity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Once a series of this compound analogs with corresponding biological activity data is available, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. This involves creating a mathematical model that correlates the chemical properties of the analogs with their biological activities.

The process typically involves:

Data Set Generation: A series of analogs is synthesized, and their biological activity (e.g., IC50 or EC50) is determined.

Descriptor Calculation: For each analog, various physicochemical properties (descriptors) are calculated. These can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

Model Development: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build an equation that links the descriptors to the biological activity.

A hypothetical QSAR equation might look like: pIC50 = c0 + c1(LogP) + c2(Dipole Moment) - c3(Molecular Weight)*

This model could then be used to predict the activity of yet-unsynthesized analogs, prioritizing the synthesis of the most promising candidates.

Rational Design Principles for Optimizing Biological Potency and Selectivity

Rational design uses the understanding of the biological target and ligand interactions to guide the design of more potent and selective analogs. If a crystal structure of the target protein bound to this compound is available, structure-based drug design can be employed.

Key principles for optimization would include:

Maximizing Binding Interactions: Introducing functional groups that can form additional hydrogen bonds, ionic bonds, or hydrophobic interactions with the target protein. For example, if the protein pocket near the 3-fluorophenyl ring has a hydrogen bond donor, an analog with a nitrogen-containing heterocycle could be designed.

Improving Selectivity: Exploiting differences in the amino acid residues between the intended target and off-target proteins. If an off-target has a bulky amino acid where the primary target has a smaller one, increasing the size of a substituent on the ligand could prevent it from binding to the off-target.

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule in its bioactive conformation. This can increase potency by reducing the entropic penalty of binding.

Impact of Stereochemistry on Ligand-Target Recognition and Activity

If any analogs of this compound possess chiral centers, it would be crucial to investigate the impact of stereochemistry. Biological targets are chiral, and thus different enantiomers or diastereomers of a ligand can have vastly different biological activities.

For instance, if a substituent is introduced on the indoline ring, creating a chiral center, the two enantiomers would be separated and tested individually. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). This difference in activity provides valuable information about the three-dimensional arrangement of the binding pocket.

Combinatorial Chemistry and High-Throughput Synthesis in SAR Exploration

To rapidly explore the SAR of the this compound scaffold, combinatorial chemistry and high-throughput synthesis techniques could be utilized. This approach allows for the rapid generation of large libraries of related compounds.

A combinatorial library could be designed by varying the building blocks at different positions of the molecule. For example:

Building Block 1 (Indoline Core): A set of 10 different substituted indolines.

Building Block 2 (Acylating Agent): A set of 10 different isocyanates or carboxylic acids to form the amide.

Building Block 3 (Aryl Group): A set of 10 different substituted anilines.

By reacting these building blocks in all possible combinations, a library of 10 x 10 x 10 = 1000 unique compounds could be synthesized. These compounds would then be screened for biological activity in a high-throughput manner to quickly identify promising SAR trends.

Biological Target Identification and Mechanistic Elucidation of N 3 Fluorophenyl 1 Indolinecarboxamide

Identification and Validation of Primary Molecular Targets (e.g., Enzymes, Receptors, Protein-Protein Interactions)

No primary molecular targets have been identified or validated for N-(3-fluorophenyl)-1-indolinecarboxamide in published research.

Characterization of Binding Affinity and Kinetics with Purified Target Proteins

As no molecular targets have been identified, there is no available data on the binding affinity or kinetics of this compound with any purified proteins.

Investigation of Cellular Target Engagement and Downstream Signaling Pathway Modulation

There are no studies investigating the cellular target engagement of this compound or its effects on downstream signaling pathways.

Comprehensive Mechanistic Studies at the Molecular and Subcellular Levels

Comprehensive mechanistic studies at the molecular and subcellular levels for this compound have not been documented in the scientific literature.

Selectivity Profiling and Off-Target Interaction Assessment in In Vitro Systems

Without an identified primary target, selectivity profiling and assessment of off-target interactions for this compound have not been conducted or reported.

Analysis of Orthosteric vs. Allosteric Binding Mechanisms

Given the lack of an identified target and binding data, there is no information available to analyze whether this compound would act via an orthosteric or allosteric mechanism.

Preclinical Pharmacological Investigations of N 3 Fluorophenyl 1 Indolinecarboxamide

In Vitro Pharmacological Activity in Relevant Cell-Based Assays

The initial step in characterizing a new compound involves assessing its activity in controlled laboratory settings using cell cultures.

Dose-Response Characterization and Functional Effects in Cell Lines

To understand the potential of a compound, its effect on cell viability and proliferation is measured across a range of concentrations. This dose-response analysis is crucial for determining the potency of the compound, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). For instance, studies on related indole (B1671886) derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines. nih.govnih.gov In a typical assay, cancer cell lines would be exposed to increasing concentrations of N-(3-fluorophenyl)-1-indolinecarboxamide, and cell viability would be measured using methods like the MTT assay. mdpi.com

Table 1: Hypothetical Dose-Response Data for this compound in Various Cancer Cell Lines This table is for illustrative purposes only, as specific data for this compound is not currently available.

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| HT-29 | Colon Cancer | Data not available |

| PC-3 | Prostate Cancer | Data not available |

Evaluation of Activity in Disease-Relevant Cellular Models

Following initial screening, the compound would be tested in more complex cellular models that better mimic the physiological environment of a specific disease. For anti-cancer agents, this could involve three-dimensional (3D) spheroid cultures or co-culture systems that include different cell types found in the tumor microenvironment. These models provide more clinically relevant data on the compound's ability to penetrate tumor tissue and exert its effects.

Investigations into Cell Cycle Modulation and Apoptosis Induction Mechanisms

A key aspect of anti-cancer drug discovery is understanding how a compound affects the cell cycle and whether it can induce programmed cell death (apoptosis). nih.gov For example, research on structurally related indazole-carboxamides has shown that they can cause cell cycle arrest at the G0-G1 phase. nih.govmsdvetmanual.com To investigate this for this compound, techniques like flow cytometry would be employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment.

Similarly, the induction of apoptosis is a desirable characteristic for many anti-cancer drugs. mdpi.com Assays to detect apoptosis include Annexin V staining, which identifies early apoptotic cells, and measurement of caspase activity, as caspases are key enzymes in the apoptotic pathway. Evidence of apoptosis induction would be a strong indicator of the compound's therapeutic potential.

In Vivo Pharmacological Studies in Animal Models of Disease

Promising results from in vitro studies would warrant further investigation in living organisms to assess the compound's pharmacological effects in a more complex biological system.

Assessment of Pharmacological Effects in Established Animal Models of Therapeutic Relevance

For anti-cancer research, this typically involves using xenograft models, where human cancer cells are implanted into immunocompromised mice. The administration of this compound to these animals would allow researchers to evaluate its ability to inhibit tumor growth. Tumor volume would be measured regularly over time to determine the extent of tumor growth inhibition compared to a control group.

Computational Chemistry and Cheminformatics Applications for N 3 Fluorophenyl 1 Indolinecarboxamide

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This technique is crucial in drug design for predicting how a ligand, such as N-(3-fluorophenyl)-1-indolinecarboxamide, might interact with a biological target, typically a protein or enzyme. The process involves sampling various conformations of the ligand within the active site of the receptor and scoring them based on their binding affinity. youtube.com

The primary goal of molecular docking simulations for this compound would be to identify its potential biological targets and to understand the key interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. By elucidating the binding mode, researchers can hypothesize about the compound's mechanism of action and design derivatives with improved potency and selectivity. nih.gov

Although specific docking studies for this compound have not been reported in the available literature, a typical output from such a study would resemble the illustrative data presented in the table below. This data would usually include the binding energy, which indicates the strength of the interaction, and a list of the specific amino acid residues in the protein's active site that interact with the ligand.

Illustrative Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Example Kinase 1 | -8.5 | LEU23, VAL31, ALA50, LYS52, GLU70 | Hydrophobic, Hydrogen Bond |

| Example Receptor 2 | -7.2 | PHE101, TRP104, TYR150 | Pi-Pi Stacking, Hydrophobic |

This table is for illustrative purposes only and does not represent actual data for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the behavior of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational flexibility of a ligand and the dynamic changes that occur upon its binding to a protein target. rug.nl This method offers a more dynamic and realistic view of the ligand-receptor complex compared to the static picture provided by molecular docking. nih.gov

For this compound, MD simulations would be employed to:

Assess Conformational Stability: To understand the different shapes (conformations) the molecule can adopt in solution and within a protein's binding site.

Analyze Binding Stability: To evaluate the stability of the docked pose over time and to observe how the ligand and protein adapt to each other. This can confirm the key interactions predicted by docking and may reveal other transient interactions. nih.gov

Calculate Binding Free Energy: Through advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), MD trajectories can be used to estimate the binding free energy, providing a more accurate prediction of binding affinity.

The results of an MD simulation are often visualized as trajectories, but key quantitative data can be extracted, such as the Root Mean Square Deviation (RMSD) to measure the stability of the complex.

Illustrative Molecular Dynamics Simulation Data

| Simulation System | Simulation Time (ns) | Average RMSD (Å) | Key Stable Interactions |

|---|---|---|---|

| Ligand-Kinase 1 Complex | 100 | 1.5 ± 0.3 | Hydrogen bond with LYS52 |

| Ligand-Receptor 2 Complex | 100 | 2.1 ± 0.5 | Pi-Pi stacking with TRP104 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Quantum Mechanical Calculations for Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO, MEP)

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule with high accuracy. chalcogen.ro These methods provide insights into the distribution of electrons and the reactivity of a compound, which are fundamental to its interaction with biological targets.

For this compound, QM calculations would be used to determine several key descriptors:

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the surface of a molecule. nih.gov It helps to identify regions that are electron-rich (negative potential, attractive to electrophiles) and electron-poor (positive potential, attractive to nucleophiles), which are crucial for understanding non-covalent interactions in the protein binding site.

These calculations are performed on the ligand structure to understand its intrinsic electronic properties before simulating its interaction with a receptor.

Illustrative Quantum Mechanical Calculation Results

| Parameter | Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation |

| LUMO Energy | -1.2 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

This table is for illustrative purposes only and does not represent actual data for this compound.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.govdovepress.com Pharmacophore modeling can be ligand-based, derived from a set of known active molecules, or structure-based, derived from the ligand-receptor complex. dergipark.org.tr

In the context of this compound, if this compound were found to be active against a particular target, a pharmacophore model could be developed based on its binding mode. This model would consist of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings arranged in a specific 3D geometry.

This pharmacophore model would then be used as a 3D query to perform virtual screening of large chemical databases to identify other, structurally diverse molecules that match the pharmacophore and are therefore likely to be active against the same target. nih.govarabjchem.org This is a powerful strategy for hit expansion and scaffold hopping in drug discovery.

Illustrative Pharmacophore Model Features

| Feature Type | Number of Features | Geometric Constraints (Distances in Å) |

|---|---|---|

| Hydrogen Bond Acceptor | 2 | A1-A2: 4.5-5.0 |

| Hydrogen Bond Donor | 1 | A1-D1: 3.0-3.5 |

| Aromatic Ring | 2 | A1-R1: 6.0-6.8, R1-R2: 5.2-5.9 |

This table is for illustrative purposes only and does not represent a real pharmacophore model for this compound.

In Silico Prediction of ADME Properties and Druggability for Compound Prioritization

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug development, as poor pharmacokinetic profiles are a major cause of clinical trial failures. nih.gov In silico models are widely used for the early prediction of these properties, allowing for the prioritization of compounds with a higher likelihood of success. frontiersin.org

For this compound, a range of ADME properties and druggability parameters would be predicted using various computational models. These predictions are based on the molecular structure and include:

Absorption: Parameters like intestinal absorption, Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor status. scirp.orgmdpi.com

Distribution: Predictions of blood-brain barrier penetration and plasma protein binding.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of total clearance and half-life.

Druggability: Evaluation of properties like lipophilicity (logP), aqueous solubility (logS), and compliance with rules like Lipinski's Rule of Five, which help to assess the compound's potential to be an orally bioavailable drug. biorxiv.org

Illustrative In Silico ADME and Druggability Prediction

| Property | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption | High | Well absorbed from the gut |

| Blood-Brain Barrier Permeation | Low | Unlikely to cross into the brain |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| LogP (Lipophilicity) | 2.8 | Optimal for drug-likeness |

This table is for illustrative purposes only and does not represent actual data for this compound.

Application of Machine Learning and Artificial Intelligence in Design and Optimization of this compound Derivatives

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of vast and complex datasets to build predictive models. nih.govmednexus.orgnih.gov These technologies can be applied to various stages, from target identification to lead optimization. frontiersin.orgharvard.edu

If a research program were focused on this compound and its derivatives, ML and AI could be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can be trained on a dataset of synthesized derivatives and their measured biological activities to build QSAR models. These models can then predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.

De Novo Design: Generative AI models can be used to design novel molecules from scratch that are optimized for activity against a specific target and have desirable ADME properties. These models could generate new indolinecarboxamide derivatives that have a high probability of being active.

Property Prediction: As mentioned in the previous section, many ADME and toxicity prediction models are based on machine learning algorithms trained on large datasets of experimental data.

The application of AI and ML would significantly streamline the design-make-test-analyze cycle for the optimization of this compound derivatives.

Illustrative Application of a QSAR Model

| Derivative | Key Descriptor 1 | Key Descriptor 2 | Predicted pIC50 |

|---|---|---|---|

| Derivative 1 | 0.54 | 123.4 | 7.2 |

| Derivative 2 | 0.68 | 145.1 | 8.1 |

This table is for illustrative purposes only and does not represent actual data.

Analytical Strategies for Characterization and Quantitation in Research of N 3 Fluorophenyl 1 Indolinecarboxamide

Advanced Spectroscopic Methods for Structural Elucidation of Novel Analogs and Metabolites (e.g., 2D-NMR, High-Resolution Mass Spectrometry)

The structural confirmation of N-(3-fluorophenyl)-1-indolinecarboxamide and the identification of its novel analogs and metabolites rely heavily on advanced spectroscopic techniques. These methods provide detailed information about molecular connectivity, elemental composition, and three-dimensional structure.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) is a cornerstone for unambiguous structural elucidation. researchgate.netnih.gov Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to map out the complete covalent framework of the molecule.

COSY spectra establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the indoline (B122111) and fluorophenyl rings.

HSQC spectra correlate protons directly to the carbons (¹³C) they are attached to, assigning carbon chemical shifts.

HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons, which are critical for connecting different structural fragments, such as linking the fluorophenyl ring to the carboxamide nitrogen and the indoline core. ethernet.edu.et

For metabolites, shifts in the NMR spectra compared to the parent compound indicate the site of metabolic modification. For instance, the appearance of a new hydroxyl group would result in downfield shifts for nearby protons and carbons and could be definitively placed using HMBC correlations. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with sub-5 ppm mass accuracy, allowing for the determination of the elemental formula of the parent compound, its analogs, and metabolites. nih.govsemanticscholar.org By comparing the accurate mass of a potential metabolite to the parent compound, the type of metabolic transformation can be deduced. nih.gov Techniques like LC-HRMS/MS combine the separation power of liquid chromatography with the specificity of mass spectrometry to identify metabolites in complex biological mixtures. semanticscholar.orgcsic.es The fragmentation pattern (MS/MS) of a metabolite is compared to that of the parent drug to pinpoint the location of the structural change. nih.gov

Table 1: Common Metabolic Transformations and Corresponding Mass Shifts Detectable by HRMS

| Metabolic Reaction | Mass Change (Da) | Example Modification on this compound |

|---|---|---|

| Hydroxylation | +15.9949 | Addition of -OH group to the indoline or fluorophenyl ring |

| N-dealkylation | Varies | Not applicable for the core structure |

| Glucuronidation | +176.0321 | Conjugation of glucuronic acid to a hydroxylated metabolite |

| Sulfation | +79.9568 | Conjugation of a sulfate (B86663) group to a hydroxylated metabolite |

| Oxidation | +15.9949 | Formation of an N-oxide or other oxidized species |

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, Chiral SFC, GC)

Chromatographic methods are indispensable for separating this compound from impurities, synthetic byproducts, degradants, and isomers, thereby ensuring the quality and integrity of the compound used in research.

High-Performance Liquid Chromatography (HPLC) is the most common technique for purity assessment. A validated, stability-indicating reversed-phase HPLC method can quantify the parent compound while separating it from potential impurities and degradation products. nih.govwjpsonline.com Method development typically involves optimizing the column, mobile phase composition (e.g., acetonitrile/water or methanol (B129727)/water with modifiers like formic acid or trifluoroacetic acid), and detector wavelength (UV) to achieve optimal separation and sensitivity. wjpsonline.com

Table 2: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in Water B: Acetonitrile | | Gradient | 30% B to 95% B over 20 minutes | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection | UV at 254 nm |

Chiral Supercritical Fluid Chromatography (SFC) is a powerful technique for separating enantiomers. europeanpharmaceuticalreview.com If this compound were synthesized in a way that creates a chiral center (for example, through substitution on the indoline ring), separating the enantiomers would be critical, as they often exhibit different pharmacological activities. SFC is often preferred over chiral HPLC due to its speed, lower solvent consumption, and high efficiency. nih.govresearchgate.net The method relies on chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., Chiralpak series), and a mobile phase of supercritical CO₂ with a small amount of an organic modifier like methanol or ethanol. researchgate.net

Gas Chromatography (GC) may be used for the analysis of volatile or semi-volatile impurities that could be present from the synthesis of this compound. It can also be applied to analyze specific degradation products. Due to the low volatility of the parent compound, derivatization might be necessary to convert it into a more volatile form suitable for GC analysis. When coupled with a mass spectrometer (GC-MS), it provides a highly specific method for impurity identification. researchgate.netrestek.combohrium.com

Quantitative Bioanalytical Methods for Preclinical Pharmacokinetic Studies (e.g., LC-MS/MS in Biological Matrices)

To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, sensitive and selective quantitative bioanalytical methods are required. These methods are crucial for analyzing samples from preclinical pharmacokinetic (PK) studies. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices such as plasma, blood, and tissue homogenates. uu.nlmdpi-res.com The technique offers exceptional sensitivity (often in the low ng/mL to pg/mL range) and selectivity, which is achieved through Multiple Reaction Monitoring (MRM). researchgate.netgrafiati.com In an MRM experiment, a specific precursor ion (typically the protonated molecule, [M+H]⁺) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte, minimizing interference from other components in the biological matrix. Method validation is performed according to regulatory guidelines to ensure accuracy, precision, selectivity, and stability. grafiati.com

Table 3: Hypothetical LC-MS/MS Parameters for Quantitation in Plasma

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| This compound | 257.1 | 119.1 (Indoline fragment) | 25 |

| Internal Standard (e.g., deuterated analog) | 262.1 | 124.1 | 25 |

| Hydroxylated Metabolite | 273.1 | 135.1 (Hydroxylated indoline) | 28 |

Methodologies for Assessing Stability in Research Formulations and Biological Systems

Evaluating the stability of this compound is essential to define its shelf-life, appropriate storage conditions, and its fate in biological environments. Stability-indicating methods are analytical procedures that can accurately measure the concentration of the active compound without interference from its degradation products. core.ac.uk

Forced degradation studies are the cornerstone of stability assessment. wjpsonline.com In these studies, the compound is exposed to a variety of stress conditions more severe than those expected during storage, including:

Acidic and Basic Hydrolysis: Exposure to solutions of strong acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) at elevated temperatures.

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

Thermal Stress: Heating the solid compound at a high temperature (e.g., 80 °C).

Photostability: Exposing the compound (in solid and solution form) to UV and visible light.

Following exposure, a stability-indicating HPLC method, like the one described in section 7.2, is used to separate the parent peak from any peaks corresponding to degradation products. nih.gov The ability of the method to resolve all these peaks demonstrates its specificity. This analysis helps to identify potential degradation pathways and develop stable formulations for research. The same methods can be adapted to assess the compound's stability in biological matrices, such as plasma or microsomal incubations, to understand its metabolic stability. nih.gov

Table 4: Summary of Forced Degradation Study Conditions

| Stress Condition | Typical Reagent/Parameter | Purpose |

|---|---|---|

| Acid Hydrolysis | 0.1 N HCl, 60 °C | To assess stability in acidic environments. |

| Base Hydrolysis | 0.1 N NaOH, 60 °C | To assess stability in alkaline environments. |

| Oxidation | 3% H₂O₂, Room Temperature | To evaluate susceptibility to oxidative degradation. |

| Thermal | 80 °C (solid state) | To determine the effect of heat on the solid drug. |

| Photolytic | ICH Q1B specified light/UV exposure | To assess degradation upon exposure to light. |

Future Perspectives and Research Directions for N 3 Fluorophenyl 1 Indolinecarboxamide

Exploration of Unconventional Biological Targets and Therapeutic Areas

While the initial therapeutic targets of indolinecarboxamide scaffolds have often been centered on well-established pathways like kinase inhibition, future research should pivot towards less conventional biological targets. researchgate.netpluto.bionih.gov The structural motif of N-(3-fluorophenyl)-1-indolinecarboxamide offers the potential for interaction with a diverse array of proteins. A key future direction will be the systematic screening of this compound against emerging target classes.

One such area is the modulation of protein-protein interactions (PPIs), which are notoriously difficult to target with small molecules. The indoline (B122111) scaffold could serve as a unique template for designing molecules that disrupt critical PPIs in disease pathways. Another avenue for exploration is the targeting of epigenetic modulators beyond the well-trodden path of histone deacetylases (HDACs). Enzymes involved in DNA and RNA methylation, or chromatin remodeling complexes, could represent novel targets for this chemical series.

Furthermore, expanding the therapeutic areas of investigation is crucial. While oncology is a primary focus for many kinase inhibitors, the immunomodulatory potential of this compound and its analogs should be systematically explored for applications in autoimmune diseases and chronic inflammatory conditions. opentargets.org The neuroprotective activities of related indole (B1671886) derivatives also suggest a potential therapeutic role in neurodegenerative diseases, a field with significant unmet medical needs. opentargets.org

A plausible starting point for these explorations would be phenotypic screening in relevant disease models, followed by target deconvolution studies to identify the molecular basis of any observed effects.

Development of Advanced In Vitro and Ex Vivo Research Models

To gain a more physiologically relevant understanding of the biological effects of this compound, future research must move beyond traditional two-dimensional (2D) cell cultures. The development and utilization of advanced in vitro and ex vivo models will be paramount.

Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately recapitulate the complex cellular interactions and microenvironment of native tissues. nih.gov These models can provide more predictive data on the efficacy and potential off-target effects of the compound. For instance, tumor organoids derived from patients could enable personalized medicine approaches, testing the sensitivity of an individual's cancer to this specific compound.

Furthermore, the use of microfluidic "organ-on-a-chip" technology can allow for the creation of dynamic, multi-organ systems to study the compound's metabolism, efficacy, and potential toxicity in a more integrated fashion. This can provide valuable insights that are often missed in static culture systems.

Below is a hypothetical comparison of research models that could be employed:

| Model Type | Key Advantages | Potential Application for this compound |

| 2D Cell Culture | High-throughput, cost-effective, reproducible. | Initial screening for cytotoxic or cytostatic activity against a panel of cancer cell lines. |

| 3D Spheroids | Mimics tumor microenvironment, cell-cell interactions. | Assessment of tumor penetration and efficacy in a more realistic tumor model. |

| Patient-Derived Organoids | High physiological relevance, captures patient heterogeneity. | Testing for personalized therapy and identifying biomarkers of response. |

| Organ-on-a-Chip | Dynamic, multi-organ interaction, pharmacokinetic modeling. | Studying systemic effects, metabolism, and potential for off-target toxicity in interconnected organ models. |

Integration with Multi-Omics and Systems Biology Approaches

A holistic understanding of the mechanism of action of this compound requires the integration of multiple data streams. Future research should leverage multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, to build a comprehensive picture of the compound's cellular impact. nih.govnih.gov

By treating relevant cell models with the compound and analyzing the subsequent changes across these different "omes," researchers can identify the signaling pathways that are most significantly perturbed. This can help to confirm on-target effects, uncover novel off-target activities, and identify potential mechanisms of resistance.

Systems biology approaches can then be used to integrate this multi-omics data into computational models of cellular networks. nih.govnih.gov This can facilitate the identification of key nodes and pathways that are critical to the compound's therapeutic effect and can help to predict potential synergistic combinations with other drugs.

A hypothetical workflow for a multi-omics investigation is outlined below:

| Omics Layer | Data Generated | Potential Insights for this compound |

| Transcriptomics (RNA-seq) | Changes in gene expression. | Identification of downstream gene targets and modulated signaling pathways. |

| Proteomics (Mass Spec) | Changes in protein abundance and post-translational modifications. | Confirmation of target engagement and identification of affected protein networks. |

| Metabolomics (LC-MS/NMR) | Alterations in cellular metabolite levels. | Understanding of the compound's impact on cellular metabolism and energy production. |

| Phosphoproteomics | Changes in protein phosphorylation status. | Direct assessment of kinase inhibition and effects on phosphorylation-dependent signaling cascades. |

Addressing Existing Research Gaps and Challenges in Compound Optimization

While this compound presents a promising scaffold, several research gaps and challenges in its optimization need to be addressed. A key challenge in medicinal chemistry is to enhance the potency and selectivity of lead compounds while maintaining favorable pharmacokinetic properties. europa.eu

Future structure-activity relationship (SAR) studies should systematically explore modifications at various positions of the indoline and phenyl rings to improve target binding and selectivity. The introduction of the fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, and further exploration of halogenated derivatives is warranted. nih.gov

A significant challenge for many kinase inhibitors is the emergence of drug resistance. Future research should focus on understanding the potential mechanisms of resistance to this compound and designing next-generation analogs that can overcome these mechanisms. This may involve developing covalent or allosteric inhibitors that bind to the target protein in a different manner than traditional ATP-competitive inhibitors.

Key areas for optimization are summarized in the following table:

| Area of Optimization | Key Challenges | Potential Strategies |

| Potency and Selectivity | Achieving high affinity for the desired target while minimizing off-target effects. | Systematic SAR studies, computational modeling, and screening against a broad panel of related targets. |

| Pharmacokinetics | Ensuring adequate absorption, distribution, metabolism, and excretion (ADME) properties. | Modification of physicochemical properties, such as solubility and lipophilicity, and in vitro and in vivo ADME profiling. |

| Overcoming Resistance | The development of target mutations or activation of bypass signaling pathways. | Design of next-generation inhibitors with different binding modes, and identification of effective combination therapies. |

| Synthetic Accessibility | Developing efficient and scalable synthetic routes for the lead compound and its analogs. nih.govnygen.io | Exploration of novel synthetic methodologies and optimization of reaction conditions. |

Potential for Collaborative Research and Open Science Initiatives

The advancement of research on this compound can be significantly accelerated through collaborative efforts and the adoption of open science principles. Pre-competitive collaborations between academic institutions, pharmaceutical companies, and non-profit organizations can pool resources and expertise to tackle complex research questions. nih.gov

Open science initiatives, which promote the sharing of data, research tools, and chemical probes, can prevent the duplication of effort and foster a more efficient and transparent research ecosystem. researchgate.net Depositing data from studies on this compound and its analogs into public databases would enable researchers worldwide to build upon these findings.

Platforms like the Structural Genomics Consortium (SGC) and the Chemical Probes Portal provide a framework for the development and dissemination of well-characterized chemical probes to the scientific community. Engaging with such initiatives could facilitate the broader investigation of this compound's biological functions.

Potential collaborative and open science opportunities include:

Consortia for Target Validation: Forming a consortium to screen the compound against a wide range of biological targets.

Open Data Platforms: Sharing raw and analyzed data from in vitro and in vivo studies in public repositories.

Chemical Probe Development: Collaborating to develop this compound as a high-quality chemical probe for a specific biological target and making it widely available.

Crowdsourcing of Ideas: Utilizing online platforms to solicit novel therapeutic hypotheses for the compound from the broader scientific community.

By embracing these future perspectives and research directions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of new and effective treatments for a range of human diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-fluorophenyl)-1-indolinecarboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions starting from commercially available precursors. For example:

- Step 1 : Condensation of indoline-1-carboxylic acid derivatives with 3-fluoroaniline using coupling reagents like EDCI/HOBt in anhydrous DMF .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the carboxamide product.

- Optimization : Reaction yields improve with controlled temperatures (0–5°C for exothermic steps) and inert atmospheres (N₂/Ar). Catalyst screening (e.g., Lewis acids like AlCl₃) may enhance regioselectivity .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns (e.g., fluorophenyl proton splitting at δ 6.8–7.4 ppm). LC-MS (ESI+) for molecular ion validation .

- Thermal Analysis : DSC/TGA to determine melting points and thermal stability (decomposition >200°C observed in similar fluorophenyl carboxamides) .

- Database Cross-Referencing : PubChem (CID: [retrieve from ]) provides computed logP, polar surface area, and hydrogen-bonding data .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved across different assays?

- Methodological Answer :

- Assay Validation : Compare results from orthogonal assays (e.g., MTT vs. ATP-based viability assays) to rule out false positives/negatives .

- Structural Analysis : Use X-ray crystallography or docking studies to assess binding mode consistency across targets (e.g., kinase vs. GPCR selectivity) .

- Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., naphthyridine carboxamides in ) to identify trends in fluorophenyl substitutions and activity .

Q. What experimental strategies are recommended for probing the structure-activity relationship (SAR) of this compound?

- Methodological Answer :

- Analog Synthesis : Introduce substituents at the indoline nitrogen (e.g., methyl, acetyl) or fluorophenyl ring (e.g., Cl, OMe) to evaluate steric/electronic effects .

- QSAR Modeling : Utilize 3D descriptors (e.g., CoMFA, CoMSIA) to correlate molecular electrostatic potentials with biological activity (IC₅₀, Ki) .

- Biological Profiling : Screen analogs against panels of cancer cell lines (NCI-60) or microbial strains (Gram-positive/-negative) to identify selectivity patterns .

Q. How can in vitro-to-in vivo discrepancies in pharmacokinetic (PK) properties be addressed?

- Methodological Answer :

- Metabolic Stability : Perform microsomal assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., indoline ring oxidation) .

- Radiolabeling : Synthesize ¹⁸F or ¹⁴C analogs (e.g., as in ) for autoradiography/PET studies to track tissue distribution and clearance .

- Formulation Optimization : Use lipid nanoparticles or cyclodextrin complexes to enhance solubility (e.g., for low-bioavailability carboxamides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.